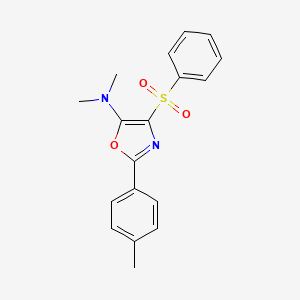![molecular formula C22H15N3O2 B6486365 N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide CAS No. 1251543-33-5](/img/structure/B6486365.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide, commonly referred to as BXIC, is a synthetic indole-based compound that has been studied for its potential applications in various scientific research fields. BXIC is a benzoxazole-containing compound derived from the indole-3-carboxamide skeleton, and has been found to possess a wide range of biological activities. BXIC has been used in the laboratory as a tool to study the effects of various compounds on cells and organisms, as well as to study the effects of various drugs and therapeutic agents.
科学研究应用
BXIC has been used in a number of scientific research fields, including biochemistry, pharmacology, and cell biology. BXIC has been used to study the effects of various compounds on cells and organisms, as well as to study the effects of various drugs and therapeutic agents. BXIC has also been used to study the structure and function of proteins, as well as to study the effects of various drugs on the brain. BXIC has been used in the laboratory to study the effects of various compounds on cells and organisms, as well as to study the effects of various drugs and therapeutic agents.
作用机制
The mechanism of action of BXIC is not fully understood. However, it is believed that BXIC binds to and activates certain receptors in the cell, which in turn activates various intracellular signaling pathways. These pathways then lead to the activation of various cellular processes, such as gene expression and cell proliferation.
Biochemical and Physiological Effects
BXIC has been found to possess a wide range of biochemical and physiological effects. BXIC has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. BXIC has also been found to have anticonvulsant, anxiolytic, and antidepressant effects. BXIC has also been found to have neuroprotective, cardioprotective, and anti-diabetic effects.
实验室实验的优点和局限性
BXIC has a number of advantages for laboratory experiments. BXIC is relatively easy to synthesize, and is relatively stable in aqueous solutions. BXIC is also non-toxic, and is not a known carcinogen. BXIC is also relatively inexpensive and readily available. However, BXIC has a number of limitations for laboratory experiments. BXIC is not water soluble, and must be dissolved in a suitable solvent, such as methanol or ethanol. BXIC is also not very soluble in organic solvents, and must be dissolved in an appropriate organic solvent.
未来方向
The potential applications of BXIC are vast, and there are a number of future directions that could be explored. One potential direction is to further study the biochemical and physiological effects of BXIC, and to develop new therapeutic agents based on BXIC. Another potential direction is to explore the potential applications of BXIC in drug delivery, as BXIC has been found to be an effective delivery agent for various drugs and therapeutic agents. Additionally, BXIC could be used in the laboratory to study the effects of various compounds on cells and organisms, as well as to study the effects of various drugs and therapeutic agents. Finally, BXIC could be used as an imaging agent to study the structure and function of proteins, as well as to study the effects of various drugs on the brain.
合成方法
The synthesis of BXIC is relatively simple, and has been described in a number of scientific publications. The synthesis of BXIC involves the reaction of 1,3-benzoxazole with indole-3-carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at room temperature, and the resulting product is a white solid. The product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-21(17-13-23-18-6-2-1-5-16(17)18)24-15-11-9-14(10-12-15)22-25-19-7-3-4-8-20(19)27-22/h1-13,23H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTORAVEPMHSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-1H-indole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(3,4-dichlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6486285.png)
![4-fluoro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide](/img/structure/B6486288.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B6486290.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6486304.png)
![3-[2-(3,4-dimethoxyphenyl)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6486306.png)
![bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate](/img/structure/B6486313.png)
![N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B6486318.png)
![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6486332.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6486340.png)
![4-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6486347.png)
![4-chloro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6486355.png)

![1-[(1-phenylethyl)amino]-3-(4-propylphenoxy)propan-2-ol hydrochloride](/img/structure/B6486379.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6486383.png)